N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)tetrahydrofuran-2-carboxamide
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Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H21NO5S and its molecular weight is 351.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound of interest appears in the context of various synthetic and characterization studies. For instance, Sailaja Rani Talupur et al. (2021) explored the synthesis, characterization, antimicrobial evaluation, and docking studies of related thiophene carboxamides, highlighting a methodological approach to creating compounds with potential biological activities. These compounds were synthesized through a multi-step process, starting from basic synthons, and were subjected to comprehensive biological evaluation and molecular docking studies to determine their potential applications (Talupur et al., 2021).
Chemical Transformations and Applications
A. Bacchi et al. (2005) discussed the use of palladium-catalyzed oxidative cyclization-alkoxycarbonylation for synthesizing heterocyclic derivatives, which can be related to the structural manipulation of compounds similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)tetrahydrofuran-2-carboxamide. This process yields various derivatives with potential pharmaceutical applications, illustrating the versatility of such compounds in chemical syntheses (Bacchi et al., 2005).
Antimicrobial and Anti-inflammatory Applications
A. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties. These compounds, which include complex carboxamide derivatives, were tested for their cyclooxygenase inhibition and showed significant biological activity, indicating the potential for such structures in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Electrochromic and Material Applications
Research by Cha-Wen Chang and Guey‐Sheng Liou (2008) on novel aromatic polyamides incorporating specific substituents showcases the potential of compounds like this compound in creating materials with unique electrochromic properties. These materials exhibit reversible color changes under different electrical conditions, indicating their suitability for applications in smart windows and displays (Chang & Liou, 2008).
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-2-22-15-7-5-13(6-8-15)18(14-9-11-24(20,21)12-14)17(19)16-4-3-10-23-16/h5-9,11,14,16H,2-4,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACVRGNHIABWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815850 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.